molecular formula C20H19N7O2 B10989932 4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

Cat. No.: B10989932
M. Wt: 389.4 g/mol
InChI Key: AWVGRPKQTMYNQC-UHFFFAOYSA-N
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Description

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of kinase activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-(4-CL-PHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)METHYL)BENZONITRILE
  • (4-BROMOPHENYL)HYDRAZONO)(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ACETONITRILE

Uniqueness

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is unique due to its specific combination of the quinazolinone core and the phenyl-tetrazole moiety, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]butanamide

InChI

InChI=1S/C20H19N7O2/c28-19(21-13-18-24-25-26-27(18)14-7-2-1-3-8-14)12-6-11-17-22-16-10-5-4-9-15(16)20(29)23-17/h1-5,7-10H,6,11-13H2,(H,21,28)(H,22,23,29)

InChI Key

AWVGRPKQTMYNQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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